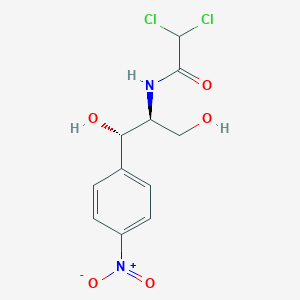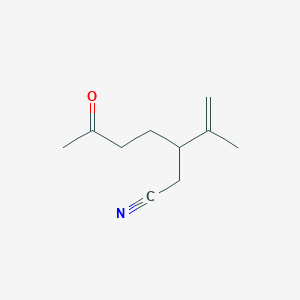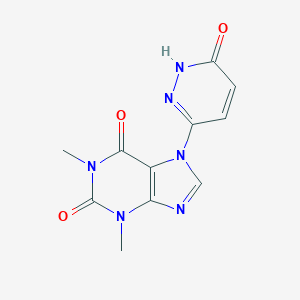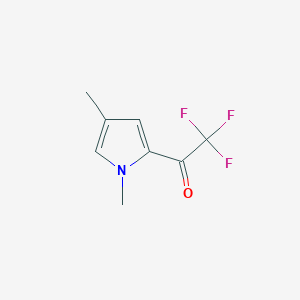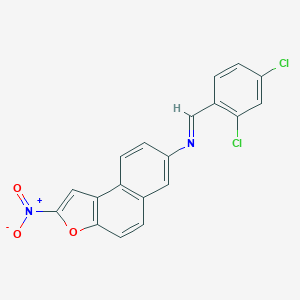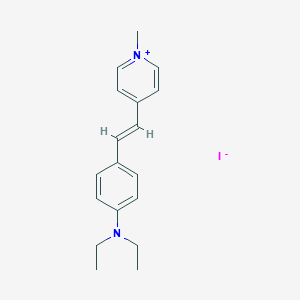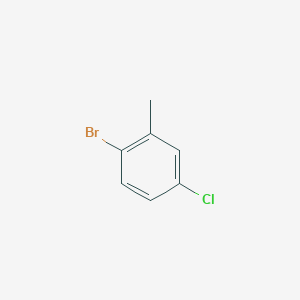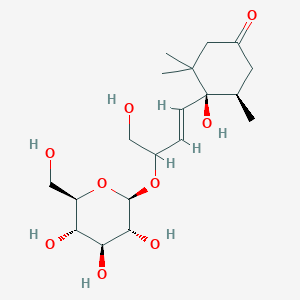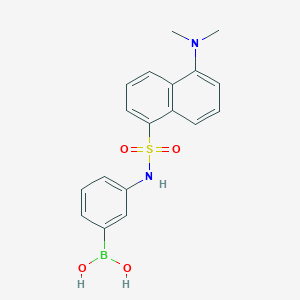
3-(Dansylamino)phenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dansylamino)phenylboronic acid typically involves the reaction of dansyl chloride with 3-aminophenylboronic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using a base like triethylamine .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Dansylamino)phenylboronic acid undergoes various chemical reactions, including:
Complexation: Forms stable cyclic complexes with cis-diols found in sugars and glycoproteins.
Substitution: Reacts with nucleophiles, such as amines and alcohols, under appropriate conditions.
Common Reagents and Conditions:
Complexation: Typically occurs in aqueous or mixed aqueous-organic solvents at neutral to slightly basic pH.
Substitution: Requires the presence of a nucleophile and may be facilitated by a base like triethylamine.
Major Products:
Complexation: Stable cyclic boronate esters with sugars and glycoproteins.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dansylamino)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of carbohydrates in various samples.
Biology: Employed in cell studies to label glycoproteins and monitor carbohydrate interactions.
Medicine: Acts as an inhibitor for certain serine proteases and lipases, making it useful in enzymatic studies.
Mechanism of Action
The primary mechanism of action of 3-(Dansylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This interaction leads to the formation of stable cyclic boronate esters, which can be detected through fluorescence. Additionally, the compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 3-(Dansylamino)phenylboronic acid is unique due to its fluorescent properties, which are not present in simpler boronic acids like phenylboronic acid. This fluorescence makes it particularly valuable for applications requiring detection and quantification of carbohydrates and glycoproteins. Additionally, its ability to inhibit specific enzymes adds to its versatility in biochemical research .
Properties
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXMKSYBCDTGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226723 | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-94-9 | |
| Record name | FluoroBora I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dansylamino)phenylboronic acid enable the detection of sialic acid on cell surfaces?
A: this compound exhibits fluorescence properties and can bind to sialic acid, a sugar molecule often found on cell surfaces. [] This binding occurs through the boronic acid moiety, which forms reversible covalent bonds with the cis-diol groups of sialic acid. The binding event can be monitored through changes in fluorescence intensity, allowing for the detection and quantification of sialic acid on cell surfaces.
Q2: Can this compound be used for applications beyond sialic acid detection?
A: Yes, research indicates that this compound can be conjugated to other materials to create novel sensing platforms. For example, one study successfully developed a nanoprobe by functionalizing gold nanoparticles with alginate and this compound. [] This nanoprobe demonstrated potential for glucose detection due to the boronic acid's affinity for glucose and the enhanced catalytic activity observed in the presence of the gold nanoparticles. This highlights the versatility of this compound for diverse sensing and catalytic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


